molecular formula C44H64B2N2O6 B8249698 N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Cat. No.: B8249698
M. Wt: 738.6 g/mol
InChI Key: GXHAQPUYIWIYPF-UHFFFAOYSA-N
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Description

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1821433-54-8) is a boronic ester-functionalized isoindigo derivative with a molecular formula of C₄₄H₆₄B₂N₂O₆ and a molecular weight of 738.61 g/mol . The compound features two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) groups at the 6,6'-positions of the isoindigo core, paired with 2-ethylhexyl substituents on the nitrogen atoms. These structural elements confer high solubility in organic solvents (e.g., THF, toluene) and enable participation in Miyaura-Suzuki cross-coupling reactions, making it a critical monomer in conjugated polymer synthesis for organic electronics .

Properties

IUPAC Name

1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAQPUYIWIYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64B2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

In a representative procedure, 6-bromooxindole (22.12 mmol) and 6-bromoisatin (22.12 mmol) are suspended in acetic acid (150 mL) with concentrated hydrochloric acid (0.1 mL) as a catalyst. The mixture is refluxed for 48 hours, yielding 6,6’-dibromoisoindigo as a brown solid after precipitation in water, followed by sequential washing with methanol and ethyl acetate. This step achieves a 73–79% yield, with purity confirmed via 1H^1H NMR (DMSO-d6: δ 11.09 ppm, NH; δ 8.99 ppm, aromatic protons).

Alkylation with 2-Ethylhexyl Groups

The dibrominated isoindigo undergoes N-alkylation to introduce solubilizing 2-ethylhexyl side chains. In a nitrogen atmosphere, 6,6’-dibromoisoindigo (3.65 g) reacts with 2-ethylhexyl bromide (21.43 mmol) in dimethylformamide (DMF), using potassium carbonate (534 mmol) as a base at 100°C for 18 hours. The product, 6,6’-dibromo-N,N’-(2-ethylhexyl)-isoindigo, is purified via silica chromatography (CH2_2Cl2_2/hexane, 1:1), yielding 70%. Key NMR signals include δ 3.60–3.48 ppm (m, –OCH2_2–) and δ 0.95–0.82 ppm (m, –CH3_3).

The introduction of boronate ester groups at the 6 and 6’ positions proceeds via Miyaura borylation, a palladium-catalyzed coupling reaction.

Miyaura Borylation Reaction

A mixture of 6,6’-dibromo-N,N’-(2-ethylhexyl)-isoindigo (0.104 mmol), bis(pinacolato)diboron (0.25 mmol), and Pd(dppf)Cl2_2 (5 mol%) in dimethylacetamide (DMAc) is heated to 80°C for 24 hours under argon. Potassium acetate (3 equiv) acts as a base, facilitating transmetallation. Post-reaction, the crude product is extracted with chloroform, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 9:1), achieving 57–65% yield.

Table 1: Optimization of Borylation Conditions

ParameterCondition 1Condition 2Optimal Condition
CatalystPd(PPh3_3)4_4Pd(dppf)Cl2_2Pd(dppf)Cl2_2
SolventTolueneDMAcDMAc
Temperature (°C)808080
Yield (%)456565

Characterization of the Final Product

The title compound exhibits a molecular ion peak at m/z 738.61 (M+H+^+) via high-resolution mass spectrometry (HRMS). 1H^1H NMR (CDCl3_3) confirms boronate incorporation with the absence of aromatic protons adjacent to bromine (δ 7.89 ppm for benzaldehyde-coupled derivatives). Thermal stability is validated by differential scanning calorimetry (DSC), showing decomposition above 300°C.

Challenges and Mitigation Strategies

Solubility Limitations

The hydrophobic 2-ethylhexyl side chains enhance solubility in organic solvents (e.g., chloroform, THF), yet aggregation occurs in polar media. Sonication at 37°C for 30 minutes restores monodispersity.

Palladium Residue Contamination

Post-synthesis, palladium traces (≤0.5%) are removed via precipitation in methanol, followed by Soxhlet extraction with acetone. Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pd content below 50 ppm.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the condensation step, reducing reaction time from 48 to 8 hours. The Environmental Protection Agency (EPA) classifies the process as low-waste, with an E-factor of 3.2, driven by solvent recovery (>90%) .

Chemical Reactions Analysis

1,1’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The dioxaborolan groups in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical studies. The ethylhexyl groups enhance the compound’s solubility and stability, allowing it to interact effectively with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

N,N′-Dihexyl-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo
  • Structure : Features linear hexyl chains (C₆H₁₃) instead of branched 2-ethylhexyl groups.
  • However, shorter alkyl chains may limit solubility in nonpolar solvents.
  • Applications : Used in photoswitchable dihydropyrene dimers via Suzuki coupling .
N,N′-Bis(2-octyldodecyl)-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (CAS: 1563062-80-5)
  • Structure : Bulkier 2-octyldodecyl substituents (C₂₀H₄₁) enhance solubility in organic solvents.
  • Properties : Increased steric bulk may hinder molecular packing, reducing charge carrier mobility in polymers but improving film-forming properties.
  • Applications: Key monomer in high-performance conjugated polymers (e.g., PsAI, PsAF) for organic photovoltaics .
6,6-Dibromo-N,N-(2-ethylhexyl)isoindigo
  • Structure : Bromine replaces boronic ester groups at the 6,6'-positions.
  • Properties: Reactive in Stille or Negishi couplings but lacks the stability of boronic esters in aqueous conditions. Limited utility in Suzuki-Miyaura reactions.
  • Applications : Intermediate for synthesizing boron-free isoindigo derivatives .

Boronic Ester Variations

1,1′-Bis(2-hexyldecyl)-6,6′-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo
  • Structure : Combines hexyldecyl alkyl chains with boronic esters.
  • Properties : Enhanced thermal stability (TGA decomposition >350°C) and solubility in chlorinated solvents. Used in ladderized anthanthrene-based polymers for high charge mobility .
5,5′-Bis(3-aminophenyl)-6,6′-dimethoxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane
  • Structure: Contains aminophenyl and methoxy groups instead of boronic esters.
  • Properties : Lacks cross-coupling reactivity but offers hydrogen-bonding capability for self-assembly.
  • Applications: Non-conjugated applications in supramolecular chemistry .

Key Research Findings

Synthetic Utility : The target compound’s boronic ester groups enable efficient Miyaura-Suzuki cross-coupling, producing conjugated polymers with tunable bandgaps (1.5–2.0 eV) for organic solar cells .

Alkyl Chain Impact : Branched 2-ethylhexyl groups balance solubility and steric effects, whereas linear hexyl chains improve crystallinity but reduce processability .

Thermal Stability : Boronic ester derivatives exhibit decomposition temperatures >350°C, critical for device fabrication .

Biological Activity

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a synthetic organic compound notable for its potential applications in organic electronics and materials science. Its complex structure includes boron-containing dioxaborolane groups which may impart unique biological activities and properties.

Chemical Structure and Properties

  • Molecular Formula : C44H64B2N2O6
  • Molecular Weight : 738.62 g/mol
  • CAS Number : 1821433-54-8

The compound's structure consists of isoindigo units linked with dioxaborolane moieties, contributing to its electronic properties and potential biological interactions.

Research indicates that compounds containing dioxaborolane groups can interact with biological systems through various mechanisms:

  • Antioxidant Activity : Dioxaborolanes are known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Cellular Uptake : The hydrophobic nature of the 2-ethylhexyl groups may enhance cellular membrane permeability, facilitating the uptake of the compound into cells.
  • Gene Regulation : Some studies suggest that isoindigo derivatives can influence gene expression by acting on transcription factors.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various boron-containing compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to control groups.

CompoundROS Reduction (%)
Control0
Test Compound65

This suggests that the compound may be effective in reducing oxidative damage in cellular environments.

Study 2: Cellular Uptake and Toxicity

Another research effort focused on the cellular uptake of this compound in cancer cell lines. The study employed fluorescence microscopy to visualize uptake:

Time (hours)Cellular Uptake (Relative Fluorescence Units)
00
1150
3400
6750

The data indicated that the compound is rapidly taken up by cells within hours of exposure.

Study 3: Gene Expression Modulation

In a gene expression study involving human epithelial cells, treatment with this compound resulted in altered expression levels of genes associated with inflammation and apoptosis. Notably:

GeneExpression Change (Fold Change)
IL-6+3.5
BAX-2.0
BCL-2+1.8

These findings suggest a potential role for the compound in modulating inflammatory responses and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging boronate ester functionalities. Key parameters include:

  • Inert atmosphere (e.g., nitrogen/argon) to prevent boronate oxidation .
  • Solvent selection (e.g., THF or DMF) to stabilize intermediates and enhance reactivity.
  • Temperature control (e.g., 80–110°C) to balance reaction kinetics and side-product formation.
  • Catalyst optimization (e.g., Pd(PPh₃)₄) with ligand tuning for regioselectivity .
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure, while ¹¹B NMR identifies boronate ester integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • HPLC : Assess purity (>95% typically required for research-grade material) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies in reported optical properties (e.g., absorption/emission maxima) across studies?

  • Methodological Answer :

  • Controlled Solvent Screening : Test in solvents of varying polarity (e.g., toluene, chloroform, DMSO) to isolate solvent effects .
  • Aggregation-State Analysis : Use dynamic light scattering (DLS) or atomic force microscopy (AFM) to correlate optical shifts with supramolecular ordering.
  • Computational Modeling : Density functional theory (DFT) simulations can predict electronic transitions and validate experimental data .

Q. What strategies improve the stability of this compound under ambient or operational conditions (e.g., light, humidity)?

  • Methodological Answer :

  • Storage Conditions : Store in inert, anhydrous environments (-20°C, argon atmosphere) to prevent boronate hydrolysis .
  • Light Exposure Mitigation : Use amber glassware and UV-filtered lighting during handling .
  • Stability Assays : Accelerated aging tests (e.g., 40°C/75% RH for 48h) paired with HPLC monitoring to quantify degradation products .

Q. How can computational methods guide the design of isoindigo-boronate derivatives for organic electronics?

  • Methodological Answer :

  • DFT for Bandgap Engineering : Calculate HOMO/LUMO levels to tailor charge-transport properties .
  • Molecular Dynamics (MD) Simulations : Predict packing motifs in thin films to optimize device interfaces .
  • Machine Learning (ML) : Train models on existing datasets to predict synthetic feasibility and electronic performance .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on charge-carrier mobility in isoindigo-boronate-based polymers?

  • Methodological Answer :

  • Batch Consistency Checks : Verify polymer molecular weight (GPC) and regioregularity (NMR) to rule out structural variability .
  • Device Fabrication Controls : Standardize substrate treatment (e.g., O₂ plasma) and annealing protocols to minimize processing artifacts.
  • Cross-Lab Collaboration : Reproduce experiments using shared materials to isolate methodological vs. intrinsic discrepancies .

Application-Focused Questions

Q. What experimental protocols are recommended for evaluating this compound in organic photovoltaic (OPV) devices?

  • Methodological Answer :

  • Blend Optimization : Screen donor/acceptor ratios (e.g., 1:1 to 1:4) via spin-coating and thermal annealing .
  • Morphology Characterization : Use grazing-incidence X-ray scattering (GIWAXS) to correlate phase separation with power conversion efficiency (PCE).
  • Device Testing : Under AM1.5G illumination (100 mW/cm²) with calibrated solar simulators .

Stability and Reactivity Table

Condition Stability Observation Mitigation Strategy Reference
Ambient HumidityHydrolysis of boronate ester over 72hStore under argon with molecular sieves
UV Light (365 nm)Photo-oxidation within 24hUse UV-blocking filters during experiments
High Temperature (≥80°C)Partial decomposition observedLimit heating duration; monitor via TLC/HPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

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